molecular formula C18H21F2N3OS B2574203 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole CAS No. 897481-60-6

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole

Cat. No.: B2574203
CAS No.: 897481-60-6
M. Wt: 365.44
InChI Key: XIFVVLXHOBMQAI-UHFFFAOYSA-N
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Description

2-(4-Cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 5. The benzothiazole moiety is linked to a piperazine ring, which is further modified by a cyclohexanecarbonyl group. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS)-targeting properties . The fluorine substituents enhance lipophilicity and metabolic stability, while the piperazine moiety improves solubility and serves as a spacer for receptor interaction. The cyclohexanecarbonyl group may influence pharmacokinetics by modulating lipophilicity and bioavailability. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL or SHELXT, which are industry standards for small-molecule refinement .

Properties

IUPAC Name

cyclohexyl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3OS/c19-13-10-14(20)16-15(11-13)25-18(21-16)23-8-6-22(7-9-23)17(24)12-4-2-1-3-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFVVLXHOBMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Cyclohexanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro groups and the benzothiazole core play a crucial role in its binding affinity and specificity. The piperazine ring and cyclohexanecarbonyl group further enhance its interaction with biological targets.

Comparison with Similar Compounds

Research Findings and Limitations

While direct pharmacological data for 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole are unavailable in the provided evidence, structural parallels suggest:

  • Anticancer Potential: Benzothiazoles often inhibit kinases or DNA topoisomerases. The fluorine atoms may enhance selectivity for tumor cells .
  • CNS Accessibility : High lipophilicity from the cyclohexanecarbonyl group could support CNS penetration, unlike polar triazolones .

Limitations :

  • The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or clinical relevance.
  • Comparisons rely on structural extrapolation rather than empirical studies.

Biological Activity

The compound 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a member of the benzothiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{18}F_{2}N_{2}S
  • Molecular Weight : 306.38 g/mol

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties . Research indicates that compounds with a similar structure exhibit significant activity against various bacterial strains and fungi. For example, studies have shown that benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely documented. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and repair . The mechanism often involves the inhibition of specific kinases or other enzymes that are crucial for cancer cell survival.

Anti-inflammatory Properties

Anti-inflammatory effects are another notable biological activity associated with benzothiazole derivatives. These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing their normal function.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, affecting cellular replication processes.

Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the piperazine moiety significantly enhanced anticancer activity against breast cancer cell lines. The study found that the presence of fluorine atoms increased lipophilicity and improved cell membrane penetration .

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent .

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against gram-positive and gram-negative bacteriaEnzyme inhibition and membrane disruption
AnticancerInduces apoptosis in cancer cellsInhibition of kinases and DNA intercalation
Anti-inflammatoryReduces inflammationInhibition of COX and LOX enzymes

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